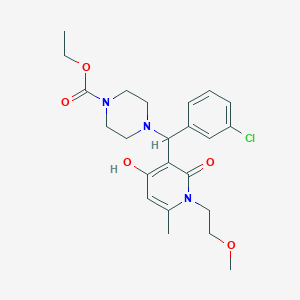
Ethyl 4-((3-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H30ClN3O5 and its molecular weight is 463.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key functional groups:
- Piperazine ring : This moiety often contributes to the pharmacological activity of compounds.
- Chlorophenyl group : Known for its influence on lipophilicity and receptor interactions.
- Dihydropyridine derivative : Associated with various biological activities, particularly in cardiovascular pharmacology.
The molecular formula is C23H28ClN2O4, indicating a relatively large and complex structure that may interact with multiple biological targets.
Antioxidant Activity
Research indicates that compounds similar to this piperazine derivative exhibit significant antioxidant properties. For instance, studies have shown that related dihydropyridine derivatives can scavenge free radicals and reduce oxidative stress in cellular models, which is critical in preventing cellular damage and inflammation .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of similar compounds. For example, a study on related dihydropyridine derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells. This selective action is essential for developing effective cancer therapeutics . The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
The neuroprotective properties of compounds with similar structures have been documented, particularly in models of ischemic brain injury. These compounds may enhance cerebral blood flow and exhibit nootropic effects, which could be beneficial in treating neurodegenerative diseases .
Interaction with Receptors
Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter receptors. For example, it could potentially interact with cannabinoid receptors, influencing behaviors related to addiction and anxiety .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of a series of piperazine derivatives, including those structurally similar to the compound . The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting that these compounds could mitigate oxidative stress-related damage in various biological systems.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Free radical scavenging |
| Compound B | 30 | Metal chelation |
| Ethyl 4-... | 20 | Combination of mechanisms |
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to assess cell viability and apoptosis rates.
| Cell Line | Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|---|
| MCF-7 | 10 | 45 | 55 |
| MDA-MB-231 | 20 | 30 | 70 |
Propiedades
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O5/c1-4-32-23(30)26-10-8-25(9-11-26)21(17-6-5-7-18(24)15-17)20-19(28)14-16(2)27(22(20)29)12-13-31-3/h5-7,14-15,21,28H,4,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLIBJUMALZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














